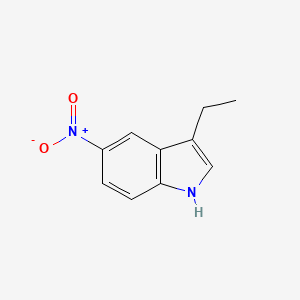

3-ethyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWJKIUEPRDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Ethyl 5 Nitro 1h Indole

Electrophilic Aromatic Substitution Patterns and Mechanisms on Nitroindoles

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of indoles, the pyrrole (B145914) ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the benzene (B151609) ring. bhu.ac.inuobaghdad.edu.iqpearson.comuoanbar.edu.iq

Directing Effects of Nitro and Ethyl Groups

The substituents on the indole (B1671886) ring play a crucial role in directing incoming electrophiles. The ethyl group at the C-3 position is an electron-donating group, which generally activates the ring towards electrophilic attack. Conversely, the nitro group at the C-5 position is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution. youtube.com This deactivating effect is due to both inductive withdrawal and resonance, which pull electron density from the aromatic system. youtube.com

The powerful electron-withdrawing nature of the nitro group significantly reduces the electron density of the entire indole ring system, making electrophilic substitution more challenging compared to unsubstituted indole. Any electrophilic attack would preferentially occur at a position that is least deactivated by the nitro group. In the context of the benzene ring, the nitro group is a meta-director. youtube.comvulcanchem.com For the pyrrole ring, the situation is more complex due to the inherent high reactivity of this ring.

Impact on Pyrrole versus Benzene Ring Reactivity

The indole nucleus consists of two fused rings: a π-excessive pyrrole ring and a benzene ring. bhu.ac.in In general, electrophilic substitution on indole preferentially occurs on the electron-rich pyrrole ring, most commonly at the C-3 position. bhu.ac.inbhu.ac.in However, in 3-ethyl-5-nitro-1H-indole, the C-3 position is already substituted.

Nucleophilic Reactivity and Electron-Deficient Character

The presence of the strong electron-withdrawing nitro group imparts a significant electron-deficient character to the this compound molecule. sci-hub.se This makes the indole ring system susceptible to nucleophilic attack, a reactivity pattern that is generally not observed in unsubstituted indoles. thieme-connect.comrsc.org The electron deficiency is most pronounced at the positions ortho and para to the nitro group. This altered reactivity allows for reactions such as nucleophilic aromatic substitution (SNAr), where a nucleophile can replace a suitable leaving group on the ring. rsc.org While this compound does not have a conventional leaving group, the electron-deficient nature of the ring can facilitate other nucleophilic additions or dearomatization reactions. thieme-connect.comsci-hub.sechinesechemsoc.orgbohrium.com For instance, 3-nitroindoles have been shown to act as electrophiles in various cycloaddition and annulation reactions with electron-rich species. researchgate.net

Tautomeric Forms (1H-Indole, 2H-Indole, 3H-Indole) and Their Influence on Reactivity

Indole and its derivatives can exist in different tautomeric forms. The most stable and common form is the 1H-indole. However, 2H-indole (indolenine) and 3H-indole tautomers can also exist, although they are generally less stable. The relative stability of these tautomers can be influenced by the substituents on the indole ring.

The reactivity of these tautomers differs significantly. The 1H-indole tautomer is aromatic and undergoes electrophilic substitution. The 2H- and 3H-indole tautomers are not aromatic and behave more like enamines or enamine-like systems, making them susceptible to different types of reactions, such as addition reactions. The interconversion between these tautomeric forms can be catalyzed by acids or bases. While the 1H-form of this compound is expected to be the predominant species, the presence of the electron-withdrawing nitro group could potentially influence the tautomeric equilibrium, although this is not extensively documented for this specific molecule.

Functional Group Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of this compound.

Reduction to Amino Analogues

One of the most common and synthetically useful transformations of the nitro group is its reduction to an amino group (-NH2). evitachem.com This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the chemical reactivity of the indole ring. The resulting 3-ethyl-5-amino-1H-indole would be more activated towards electrophilic aromatic substitution.

This reduction can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum. evitachem.com Other chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid, or sodium dithionite (B78146) (Na2S2O4) can also be employed for this purpose. The choice of reducing agent can be critical to avoid the reduction of other functional groups or the indole ring itself. The resulting 5-aminoindole (B14826) derivatives are valuable intermediates for the synthesis of a wide range of more complex molecules. nih.govnih.govchemicalbook.com

Below is a table summarizing the key reactivity aspects of this compound:

| Reactivity Aspect | Description | Key Influencing Factors | Typical Reactions |

| Electrophilic Aromatic Substitution | The molecule is generally deactivated towards EAS due to the nitro group. Attack is more likely on the pyrrole ring. | - Electron-withdrawing nitro group- Electron-donating ethyl group- Inherent reactivity of the indole core | Halogenation, Nitration (under harsh conditions) |

| Nucleophilic Reactivity | The electron-deficient nature of the ring allows for nucleophilic attack. | - Strong electron-withdrawing nitro group | Nucleophilic Aromatic Substitution (if a leaving group is present), Dearomatization reactions |

| Tautomerism | Can exist in 1H, 2H, and 3H forms, with 1H being the most stable. Reactivity is dependent on the tautomeric form. | - Substituent effects- Aromaticity | The non-aromatic tautomers can undergo addition reactions. |

| Functional Group Transformation | The nitro group can be readily transformed into other functional groups. | - Reactivity of the nitro group | Reduction to an amino group |

Other Derivatizations of the Nitro Moiety

The nitro group at the C-5 position of the indole ring is a key functional group that can be transformed into other moieties, significantly altering the compound's properties and enabling further synthetic applications. A primary and widely utilized derivatization is the reduction of the nitro group to a primary amine. evitachem.com

This transformation is crucial as the resulting 5-amino-3-ethyl-1H-indole serves as a versatile intermediate for the synthesis of more complex molecules through reactions such as amidation and Schiff base formation. The conversion of the nitro group to an amine can be accomplished through several established methods, including catalytic hydrogenation and chemical reduction.

For instance, catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a common and efficient method. nih.gov Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), sodium dithionite (Na₂S₂O₄), or in situ-generated nickel borohydride (B1222165) also effectively reduce the nitro group to an amine. nih.gov A study detailing the synthesis of covalent probes for the cannabinoid 1 receptor reported the efficient reduction of a related nitro indole-2-carboxamide intermediate to the corresponding amino indole-2-carboxamide using nickel borohydride, which was generated in situ. nih.gov

Following reduction, the newly formed amino group can undergo further reactions. For example, it can be converted into an azide (B81097) group. This was demonstrated in the synthesis of a 5-azido-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, where the amino intermediate was treated with tert-butyl nitrite (B80452) and azido (B1232118) trimethylsilane (B1584522) to yield the final azido product. nih.gov

Table 1: Selected Methods for the Reduction of the Nitro Group in Nitroindoles

| Reagent(s) | Reaction Conditions | Product | Reference |

| H₂/Pd-C | Catalytic hydrogenation in ethanol (B145695) | 5-Aminoindole derivative | nih.gov |

| SnCl₂/HCl | Chemical reduction | 5-Aminoindole derivative | |

| Na₂S₂O₄ | Chemical reduction | 5-Aminoindole derivative | |

| Nickel Borohydride | In situ generation | 5-Aminoindole derivative | nih.gov |

Alkylation and Acylation Reactions on the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and can act as a nucleophile, participating in alkylation and acylation reactions. These reactions are fundamental in indole chemistry for introducing a variety of substituents at the N-1 position, which can protect the N-H group, modify the electronic properties of the indole ring, and serve as a handle for further transformations.

N-alkylation of the indole nucleus is typically achieved by treating the indole with an alkylating agent in the presence of a base. For the related 5-nitroindole (B16589), N-alkylation has been successfully performed using various reagents. For example, reaction with ethyl acrylate, trimethoxybenzyl bromide, or bromoethane (B45996) in the presence of a strong base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) or toluene (B28343) yields the corresponding N-alkylated products. nih.gov These reactions often proceed by deprotonation of the indole nitrogen to form a more nucleophilic indolide anion, which then attacks the electrophilic alkylating agent.

N-acylation is another important transformation, introducing an acyl group onto the indole nitrogen. This is often accomplished using acyl chlorides or acid anhydrides. Research on human neutrophil elastase inhibitors has shown that ethyl 5-nitro-1H-indole-3-carboxylate can be N-acylated with substituted benzoyl chlorides, such as 3-methylbenzoyl chloride and 4-methylbenzoyl chloride, to give the corresponding N-aroylindoles in high yields. nih.gov These reactions modify the indole scaffold, which is a key step in building more complex and biologically active molecules.

Table 2: Examples of N-Alkylation and N-Acylation of 5-Nitroindoles

| Starting Material | Reagent | Conditions | Product Type | Reference |

| 5-Nitroindole | Ethyl acrylate | NaH, Toluene, Reflux | N-Propanoate | nih.gov |

| 5-Nitroindole | Bromoethane | NaH, DMF | N-Ethyl | nih.gov |

| Ethyl 5-nitro-1H-indole-3-carboxylate | 3-Methylbenzoyl chloride | - | N-Acyl | nih.gov |

| Ethyl 5-nitro-1H-indole-3-carboxylate | 4-Methylbenzoyl chloride | - | N-Acyl | nih.gov |

Ring-Opening and Rearrangement Reactions Involving the Indole Core

The indole core, while generally aromatic and stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems. These transformations often provide access to novel molecular scaffolds that are not easily accessible through other synthetic routes.

One notable rearrangement reaction involves the expansion of the five-membered pyrrole ring of the indole nucleus to form a six-membered quinoline (B57606) ring. A method for synthesizing ethyl quinoline-3-carboxylates from various indole derivatives has been reported. beilstein-journals.org The proposed mechanism for this transformation involves an initial rhodium(II)-catalyzed cyclopropanation of the indole's 2,3-double bond with an ethyl halodiazoacetate. beilstein-journals.org This forms a labile indoline (B122111) cyclopropane (B1198618) intermediate. This intermediate is believed to subsequently undergo a ring-opening of the strained cyclopropane ring, followed by the elimination of a hydrogen halide (H-X), to yield the expanded and rearranged quinoline structure. beilstein-journals.org While this compound was not explicitly tested as a substrate in this study, the methodology was shown to be effective for indoles with substituents at the 3, 4, 5, and 6-positions. beilstein-journals.org The presence of the N-H proton was found to be crucial for the cyclopropanation-ring expansion pathway to occur. beilstein-journals.org

Another type of rearrangement involves the formation of indole derivatives from other heterocyclic systems. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates have been shown to rearrange upon treatment with triethylamine (B128534) in ethanol to produce aminoindole derivatives. tubitak.gov.tr This reaction proceeds through the presumed intramolecular cyclization of an imino carbene intermediate, leading to the construction of the indole ring system itself rather than a rearrangement of a pre-formed indole. tubitak.gov.tr

While direct ring-opening of this compound is not extensively documented, reactions of other indole derivatives suggest potential pathways. For instance, certain N-substituted 1H-indole-3-carboxaldehydes can undergo indole ring opening and subsequent cyclocondensation when reacted with electron-rich aminoheterocycles, resulting in the formation of heteroannulated pyridines. This highlights the potential for the indole core to be synthetically manipulated into other important heterocyclic structures.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethyl 5 Nitro 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in 3-ethyl-5-nitro-1H-indole. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on data from closely related analogs like ethyl 5-nitro-1H-indole-2-carboxylate and other substituted indoles. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group and the aromatic protons of the indole (B1671886) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern typical for this substituent. The protons on the indole core will exhibit chemical shifts influenced by the electron-withdrawing nitro group at the C5 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H data, showing signals for each unique carbon atom in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) sequence can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To establish the connectivity of the atoms, a suite of 2D NMR experiments is indispensable. core.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, which would confirm the connectivity within the ethyl group and identify adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the substitution pattern and provide insights into the molecule's preferred conformation. acgpubs.org

A predictive table of ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| NH (1) | ~11.0-12.0 (broad singlet) | - | H2 to C3, C3a; H4 to C5, C7a |

| C2 | ~7.5-7.7 (singlet) | ~125-127 | H2 to C3, C3a, C7a |

| C3 | - | ~115-117 | H2 to C3; Ethyl-CH₂ to C3 |

| Ethyl-CH₂ | ~2.7-2.9 (quartet) | ~18-20 | Ethyl-CH₂ to C2, C3, C4, Ethyl-CH₃ |

| Ethyl-CH₃ | ~1.2-1.4 (triplet) | ~14-16 | Ethyl-CH₃ to Ethyl-CH₂ |

| C3a | - | ~128-130 | H2 to C3a; H4 to C3a |

| C4 | ~7.8-8.0 (doublet) | ~118-120 | H4 to C3a, C5, C6, C7a |

| C5 | - | ~141-143 | H4 to C5; H6 to C5 |

| C6 | ~8.0-8.2 (doublet of doublets) | ~117-119 | H6 to C4, C5, C7a |

| C7 | ~7.4-7.6 (doublet) | ~111-113 | H7 to C5, C7a |

| C7a | - | ~138-140 | H2 to C7a; H4 to C7a; H7 to C7a |

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer valuable insights into its crystalline form. For this compound, which is expected to be a crystalline solid, ssNMR could be used to study polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, revealing information about the molecular packing and intermolecular interactions in the crystal lattice.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Ultra-High Resolution Mass Spectrometry (MS) for Precise Molecular Formula Determination

Ultra-high-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like nitro-substituted indoles. In positive ion mode, ESI would likely generate the protonated molecule [M+H]⁺. High-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of the exact molecular formula. For C₁₀H₁₀N₂O₂, the expected monoisotopic mass of the neutral molecule is 190.0742 Da. The [M+H]⁺ ion would have a calculated m/z of 191.0815.

Electron Ionization (EI): EI is a higher-energy ionization method that often leads to extensive fragmentation of the molecule. clockss.org The molecular ion peak (M⁺) would be observed at m/z 190, and the resulting fragmentation pattern provides a "fingerprint" that can aid in structural confirmation.

For the highest level of mass accuracy and resolution, FT-ICR/MS is the gold standard. rsc.orgrsc.org This technique can measure m/z values with sub-ppm (parts-per-million) accuracy, which would provide unequivocal confirmation of the elemental composition of this compound, distinguishing it from any other compounds with the same nominal mass.

The fragmentation of this compound in the mass spectrometer, particularly under EI conditions, can provide valuable structural information. The analysis of these fragmentation pathways helps to piece together the molecular structure.

Predicted Fragmentation Pathways:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), which would result in a fragment ion at m/z 144. This could be followed by the loss of a hydrogen atom to give an ion at m/z 143.

Loss of the ethyl group: Cleavage of the ethyl group (29 Da) from the molecular ion would produce a fragment at m/z 161.

Retro-Diels-Alder type fragmentation: The indole ring itself can undergo characteristic cleavages.

A table summarizing the expected high-resolution mass spectrometry data is provided below.

| Ion | Calculated m/z | Ionization Mode | Significance |

| [M+H]⁺ | 191.0815 | ESI | Confirms molecular weight and allows for precise elemental formula determination. |

| [M]⁺ | 190.0742 | EI | Molecular ion, serves as the starting point for fragmentation analysis. |

| [M-NO₂]⁺ | 144.0813 | EI | Characteristic loss of the nitro group. |

| [M-C₂H₅]⁺ | 161.0555 | EI | Indicates the presence of an ethyl substituent. |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR/MS)

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and understanding its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its specific functional groups. The N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. The presence of the nitro group (-NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching is generally observed in the 1580 ± 80 cm⁻¹ region, while the symmetric stretch appears around 1400 ± 40 cm⁻¹. orientjchem.org For instance, in related nitro-aromatic compounds, these bands are found at approximately 1535 ± 30 cm⁻¹ and 1430 cm⁻¹ respectively. orientjchem.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed in the 2800-3000 cm⁻¹ range. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations and the C-C stretching of the ethyl group are often more prominent in the Raman spectrum. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and assist in the assignment of experimental IR and Raman bands. tandfonline.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (ethyl) | Stretching | 2800-3000 |

| Nitro (-NO₂) | Asymmetric Stretching | ~1500-1600 |

| Nitro (-NO₂) | Symmetric Stretching | ~1300-1400 |

| Aromatic C=C | Stretching | 1400-1600 |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure and conjugated systems within this compound. The indole ring system itself is a chromophore, and the presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic transitions.

The UV-Vis spectrum of nitroindole isomers typically shows strong absorption bands in the near-UV region. nih.govresearchgate.net The nitro group acts as a powerful chromophore, and its interaction with the indole ring system leads to characteristic absorption maxima. nih.gov Studies on related nitroindole compounds have shown that the position of the nitro group on the indole ring affects the absorption spectrum. researchgate.net For example, 3-nitroindole has been identified as a significant chromophore in atmospheric studies, contributing to light absorption at 365 nm. copernicus.orgkit.edu The presence of the ethyl group at the 3-position is expected to cause a slight bathochromic (red) shift in the absorption bands compared to the parent 5-nitroindole (B16589). Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and aid in the interpretation of the experimental data. tandfonline.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information about the absolute configuration and conformation of this compound.

Advanced Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of indole derivatives. medcraveonline.com A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. medcraveonline.com The purity of this compound can be determined by monitoring the elution profile with a UV detector, often at a wavelength corresponding to a major absorption peak. nih.gov The retention time is a characteristic property of the compound under specific chromatographic conditions. For example, in the analysis of related compounds, HPLC has been used to confirm purity levels greater than 95%. rsc.org

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The sample is vaporized in a heated injector and carried through the column by an inert gas (like helium). notulaebotanicae.ro The retention time is used for identification and the peak area for quantification. The purity of similar compounds, such as ethyl 5-nitroindole-2-carboxylate, has been assessed using GC. cymitquimica.com

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, providing a powerful tool for analyzing complex mixtures.

LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. In these techniques, the eluent from the chromatographic column is introduced directly into the ion source of a mass spectrometer. This allows for the determination of the molecular weight of the separated components and provides structural information from their fragmentation patterns. nih.govajchem-b.com For example, LC-MS has been instrumental in identifying nitroindole isomers in secondary organic aerosol. nih.gov GC-MS has been used to analyze various indole alkaloids and other organic compounds in complex mixtures. notulaebotanicae.rooup.com

HPLC-NMR: High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a less common but powerful technique that allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can provide unambiguous structural identification of separated components without the need for prior isolation.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Advanced Elemental Analysis and Isotopic Ratio Mass Spectrometry

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in this compound. This is a fundamental technique to confirm the empirical formula of a synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₀N₂O₂). evitachem.com

Isotopic Ratio Mass Spectrometry (IRMS): Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique that measures the relative abundance of isotopes of elements such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). nih.govresearchgate.netcaltech.edu While not a routine characterization method for a single synthetic compound, it can be a powerful tool for determining the origin and synthetic pathway of a substance. nih.govfmach.it By coupling IRMS with chromatographic techniques like GC or HPLC (GC-IRMS or LC-IRMS), it is possible to obtain compound-specific isotope analysis. caltech.eduoiv.int This can be used to distinguish between batches of a compound synthesized via different routes or from different starting materials, as isotopic fractionation can occur during chemical reactions. fmach.it

Computational Chemistry and Theoretical Investigations of 3 Ethyl 5 Nitro 1h Indole

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a common method for optimizing molecular geometries and calculating energies. For instance, studies on 5-nitroisatin (B147319) derivatives have utilized DFT to determine optimized structures, including bond lengths, bond angles, and dihedral angles, confirming the planarity of the indole (B1671886) ring system. derpharmachemica.com Similar calculations for other indole derivatives, like ethyl 4-nitro-1H-indole-2-carboxylate, show a nearly planar conformation. However, specific optimized coordinates and energy landscape details for 3-ethyl-5-nitro-1H-indole are not documented in the available search results.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and reactivity. academie-sciences.fracs.org For example, a study on 1-ethyl-1H-indole-5-carbaldehyde reported a HOMO-LUMO gap of 4.2 eV. Another study on salicylaldehyde-based materials found energy gaps in the range of 4.133–4.186 eV. acs.org Specific HOMO and LUMO energy values for this compound are not available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides insights into charge distribution and delocalization within a molecule. In a study of 1-ethyl-1H-indole-5-carbaldehyde, NBO analysis revealed negative charge density on the oxygen and nitrogen atoms. For other complex indole derivatives, NBO analysis has been used to understand intramolecular and intermolecular interactions and charge transfer. tandfonline.com A specific NBO analysis detailing the charge distribution and orbital interactions for this compound has not been found.

Ab Initio Calculations for Interaction Energies and Spectroscopic Parameters

Ab initio calculations are used to determine interaction energies and predict spectroscopic parameters. Studies on other heterocyclic compounds have used these methods to understand intermolecular forces. psu.edu For certain indole derivatives, these calculations have been employed to analyze N-H···π interactions, which can be a dominant intermolecular force. researchgate.net However, specific ab initio calculations for the interaction energies or spectroscopic parameters of this compound are not present in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and dynamic behavior of molecules. For example, MD simulations of other complex indole derivatives have been used to understand their binding to biological targets. mdpi.comacs.org A study on 1H-Indole-3-Acetic Acid utilized molecular dynamics to scan its conformational space. researchgate.net There is no information available from the searches conducted regarding specific conformational analysis or MD simulations for this compound.

Intermolecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is key to understanding how molecules self-assemble into larger supramolecular structures. Hydrogen bonding and π-π stacking are common interactions in indole derivatives that drive the formation of these assemblies. csic.es For instance, the crystal structure of a related indole derivative revealed the formation of supramolecular dimers through N—H⋯O hydrogen bonds. In other cases, N—H⋯π interactions have been identified as the dominant intermolecular force. researchgate.net The specific intermolecular interactions and potential for supramolecular assembly of this compound have not been detailed in the searched literature.

Hydrogen Bonding Networks

Computational studies and crystallographic analysis of related nitro-substituted indole structures provide significant insight into the potential hydrogen bonding networks formed by this compound. The primary hydrogen bond donor in this molecule is the indole N-H group, while the oxygen atoms of the 5-nitro group serve as strong hydrogen bond acceptors.

In the solid state, indole derivatives frequently form predictable hydrogen-bonded structures. For instance, crystallographic studies of similar molecules show that N-H···O hydrogen bonds are common, often leading to the formation of centrosymmetric dimers where two molecules are linked in a head-to-tail fashion. researchgate.net In these arrangements, the N-H of one indole ring interacts with an oxygen atom of the nitro group on a neighboring molecule.

More complex networks are also observed. In related heterocyclic compounds, these initial dimers can be further connected by other weak intermolecular forces, or additional hydrogen bonds if other functional groups are present, to form extensive two-dimensional sheets or three-dimensional lattices. iucr.orgresearchgate.net For example, analysis of 3-(2-Acetamidoethyl)-1H-indol-5-yl 4-nitrophenyl carbonate reveals that molecules are linked by pairs of N—H⋯O hydrogen bonds, which in turn connect into a two-dimensional network. iucr.org The planarity of the indole core helps facilitate such ordered packing arrangements in the crystal lattice. Computational models can predict the geometry and energy of these interactions, helping to determine the most stable crystalline polymorphs.

| Interaction Type | Donor | Acceptor | Typical Motif | Significance |

| Intermolecular Hydrogen Bond | Indole N-H | Nitro O | Dimer, Chain, Sheet | Crystal packing, physical properties |

| Intermolecular Hydrogen Bond | C-H (Aromatic/Ethyl) | Nitro O | Weak interactions | Fine-tunes crystal packing |

Pi-Stacking and Dispersion Interactions

The aromatic nature of the indole ring in this compound makes it a prime candidate for engaging in π-π stacking and dispersion interactions. These non-covalent forces are crucial in molecular recognition, crystal engineering, and the binding of ligands to biological targets. libretexts.org π-π stacking interactions occur when aromatic rings align face-to-face or in a parallel-displaced manner, driven by a combination of electrostatic and dispersion forces. libretexts.org

A particularly relevant interaction for this compound is the π-hole interaction involving the nitro group. Computational studies have revealed that the nitrogen atom of an aromatic nitro group possesses a region of positive electrostatic potential (a "π-hole") perpendicular to the molecular plane. nih.gov This positive region can engage in favorable electrostatic interactions with electron-rich lone pairs, such as those on carbonyl oxygen atoms or sulfur atoms within a protein's active site. These interactions are directional and can have energies of approximately -5 kcal/mol, contributing significantly to binding affinity. nih.gov

| Interaction | Participating Groups | Description | Relevance |

| π-π Stacking | Indole ring & Indole ring | Parallel alignment (sandwich or displaced) of aromatic systems. | Crystal packing, stabilization of ligand-protein complexes. |

| π-hole Interaction | Nitro group (N atom) & Lone pair (O, S) | Electrostatic attraction between the electron-deficient π-hole on the nitro-nitrogen and an electron-rich atom. nih.gov | Key interaction in molecular recognition and ligand binding. nih.gov |

| Dispersion Forces | Entire molecule | Weak, attractive forces arising from temporary induced dipoles. | Contributes to overall binding affinity and molecular stability. |

| C-H-π Interaction | Ethyl/Aromatic C-H & Indole ring | Interaction of a C-H bond with the face of the π-system. | Fine-tunes geometry in crystals and ligand-protein complexes. wikipedia.org |

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound, aiding in their characterization and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) is widely used to predict ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good correlation with experimental shifts, as demonstrated in studies of various indole nuclei. umn.edu Such calculations can help assign complex spectra and confirm structural features.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT methods. These calculations yield a set of normal modes and their corresponding frequencies, which correlate to the absorption bands in an IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the N-H stretch of the indole ring and the symmetric and asymmetric stretches of the nitro group. torvergata.itillinois.edu

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using methods that calculate the transition energies between electronic states, most commonly Time-Dependent Density Functional Theory (TD-DFT). anu.edu.au TD-DFT can predict the wavelength of maximum absorption (λ_max) by calculating the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other electronic transitions. For nitro-aromatic compounds, computational studies can also model how factors like the twist angle of the nitro group relative to the aromatic ring affect the electronic spectrum. acs.org

| Spectroscopy | Computational Method | Predicted Property | Application |

| NMR | DFT (e.g., GIAO method) | Chemical Shifts, Coupling Constants | Structure elucidation and verification. umn.edu |

| IR | DFT | Vibrational Frequencies and Intensities | Functional group identification, conformational analysis. illinois.edu |

| UV-Vis | TD-DFT | Electronic Transition Energies (λ_max), Oscillator Strengths | Prediction of absorption spectra, analysis of electronic structure. anu.edu.au |

Ligand-Target Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous ligands for a wide range of biological targets. evitachem.com

In silico docking studies of this compound would involve placing the molecule into the active site of a target protein and evaluating potential binding modes. The docking score, an estimation of the binding free energy, indicates the stability of the ligand-protein complex. jbcpm.comtandfonline.com Studies on similar indole derivatives have shown strong binding affinities to various enzymes, with docking scores often in the range of -8 to -11 kcal/mol. mdpi.comajchem-a.com

The functional groups of this compound play distinct roles in molecular recognition:

Indole Ring: The aromatic system can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues (e.g., Phenylalanine, Tryptophan, Leucine). pnas.org

Indole N-H: Acts as a hydrogen bond donor to nearby acceptor residues like Aspartate or Glutamate.

5-Nitro Group: The oxygen atoms are potent hydrogen bond acceptors. Crucially, the nitrogen atom can also act as a π-hole donor, forming specific, stabilizing interactions with electron-rich atoms in the binding pocket. nih.gov

3-Ethyl Group: This group can fit into small hydrophobic pockets, contributing to binding affinity through van der Waals and dispersion forces.

These interactions collectively determine the molecule's binding affinity and selectivity for a specific protein target. mdpi.com

| Molecular Feature | Potential Interaction | Example Interacting Residue(s) |

| Indole Ring System | π-π Stacking, Hydrophobic Interaction | Phenylalanine (Phe), Tryptophan (Trp), Leucine (Leu) pnas.org |

| Indole N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

| Nitro Group (Oxygens) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Lysine (Lys) |

| Nitro Group (Nitrogen) | π-hole Interaction | Carbonyl oxygen, Serine oxygen, Methionine sulfur nih.gov |

| Ethyl Group | Hydrophobic Interaction | Alanine (Ala), Valine (Val), Leucine (Leu) |

Computational Design Principles for Substituted Indole Ligands

Computational chemistry is instrumental in the rational design of novel indole-based ligands with desired biological activities. Several key principles guide this process:

Scaffold-Based Design: The indole nucleus serves as a versatile starting point. Computational methods can explore how different substitutions on the ring alter the molecule's shape, electronics, and potential interactions. For instance, studies on cannabinoid receptor ligands have shown that substitution at the C5 position of the indole ring tends to produce agonists, while C7-substitution leads to inverse agonists. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Computational docking can rationalize experimental SAR data. By comparing the binding modes of a series of related indole ligands, researchers can understand why certain substitutions enhance affinity while others diminish it. For example, the addition of a tosyl group to an indole derivative was shown computationally to increase its affinity for tyrosinase by enabling several new interactions compared to its precursor. mdpi.com

Fragment-Based and De Novo Design: Advanced computational algorithms can "grow" a ligand within a protein's active site. pnas.org Starting with a core fragment like the indole ring, the program can systematically add functional groups and evaluate the energetic contribution of each addition, gradually building a novel, high-affinity ligand tailored to the specific binding site. pnas.org

Targeting Specific Interactions: Knowledge of non-covalent interactions guides the design process. If a binding pocket has a hydrogen bond acceptor, a donor group can be placed on the indole scaffold to match it. The unique ability of the nitro group to participate in π-hole interactions can be explicitly leveraged in ligand design to achieve high affinity and selectivity. nih.gov This principle moves beyond simple shape complementarity to engineer specific, energetically favorable contacts.

| Design Principle | Computational Approach | Objective | Example from Literature |

| Positional Substitution | Docking & SAR analysis | Modulate activity (e.g., agonist vs. antagonist). | C5-substituted indoles show agonistic activity at CB₂ receptors, while C7-derivatives are inverse agonists. mdpi.com |

| Bioisosteric Replacement | Docking & Free Energy Calculation | Improve potency or pharmacokinetic properties. | Replacing a hydroxyl with a tosyl group enhanced binding affinity to tyrosinase by forming more stable interactions. mdpi.com |

| Fragment-Based Growth | Monte Carlo simulations, combinatorial algorithms | Discover novel high-affinity ligands. | Designing new inhibitors by computationally growing fragments from a known benzene (B151609) sulfonamide core in an enzyme's active site. pnas.org |

| Interaction Targeting | Electrostatic potential mapping, docking | Exploit specific features of the binding site. | Utilizing the π-hole on a nitro group to interact with lone pairs in a protein for superior binding affinity. nih.gov |

Mechanistic Studies of Biological Interactions and Structure Activity Relationship Sar of 3 Ethyl 5 Nitro 1h Indole Analogues

Molecular Target Elucidation and Binding Mechanisms

The biological effects of 3-ethyl-5-nitro-1H-indole and its analogues are rooted in their interactions with specific molecular targets. These interactions can lead to the modulation of enzyme activity, receptor binding, and intracellular signaling pathways, ultimately resulting in a physiological response.

Indole (B1671886) derivatives are known to interact with a variety of enzymes, often acting as inhibitors. For instance, some indole-based compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes. The nitro group, being strongly electron-withdrawing, can alter the electron density of the indole ring, which in turn affects the binding affinity of the molecule to the active sites of enzymes. In some cases, the nitro group can undergo reduction to form reactive intermediates that can covalently modify the enzyme, leading to irreversible inhibition.

Studies on related nitro-aromatic compounds have shown that they can be reduced to nitroso intermediates, which are key in their biological activity. acs.org This reductive activation can be crucial for the compound's ability to interact with and inhibit target enzymes. The specific enzymes targeted by this compound are a subject of ongoing research, with potential applications in cancer and virology being explored. evitachem.com

Indole derivatives can act as ligands for various receptors, mimicking natural ligands and thereby modulating cellular signaling. A notable example is the interaction of certain indole derivatives with cannabinoid receptors (CB1 and CB2). Some 3-alkyl-1H-indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the endogenous ligand. nih.gov

For instance, studies on a series of 5-substituted-1H-indole-2-carboxamides revealed that a chloro or nitro group at the C-5 position can influence their allosteric modulating activity at the CB1 receptor. mdpi.com However, in another study, the introduction of a nitro group at the 5-position of certain indole-based ligands for the benzodiazepine (B76468) receptor (BzR) led to a significant decrease in affinity. mdpi.com This highlights the complex interplay between the substituent, the specific receptor, and the resulting biological activity.

The binding of this compound analogues to their molecular targets can trigger a cascade of events within the cell, leading to the modulation of intracellular signaling pathways. evitachem.com For example, the anticancer properties of some indole derivatives are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells or inhibit cell proliferation through various signaling pathways. evitachem.com

One mechanism by which nitro-substituted indoles may exert their effects is through the generation of reactive oxygen species (ROS). This can lead to cellular stress and the activation of signaling pathways involved in apoptosis. nih.gov Furthermore, some indole derivatives have been found to downregulate the expression of key proteins involved in cancer progression, such as c-Myc. nih.gov The modulation of these pathways is a critical aspect of the therapeutic potential of these compounds.

Receptor Binding Profiling and Modulatory Effects

Structure-Activity Relationship (SAR) Analysis for Indole Scaffold Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, SAR analysis focuses on how modifications at the C-3 and C-5 positions of the indole ring impact their pharmacological properties. mdpi.comsolubilityofthings.com

The substitution at the C-3 position of the indole ring is a common strategy in the design of bioactive molecules. mdpi.com The presence of an ethyl group at this position can significantly influence the compound's interaction with its biological target.

In the context of allosteric modulators of the CB1 receptor, the length of the alkyl chain at the C-3 position has been shown to be a critical factor. nih.gov While longer alkyl chains can enhance the affinity of the modulator for the receptor, shorter chains, such as a methyl or ethyl group, can improve its allosteric modulatory effects. nih.govnih.gov This suggests that the ethyl group in this compound may play a role in optimizing its interaction with the allosteric binding site of certain receptors.

The steric bulk of the C-3 substituent can also be important. For example, in some cases, steric hindrance from a group at the C-3 position can disrupt π-π stacking interactions with the active site of an enzyme, potentially altering the compound's inhibitory activity.

The nitro group at the C-5 position is a key feature in the pharmacophore of many bioactive indole derivatives. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the indole ring. This can enhance the molecule's ability to penetrate cell membranes and can also influence its binding affinity to biological targets. In some instances, the nitro group has been found to be crucial for the biological activity of the compound. For example, in a series of indirubin-3'-oxime derivatives, the presence of a nitro group at the C-5 position was associated with potent anti-tumor activity. mdpi.com

Impact of Substituent Position and Electronic Properties

The biological activity of indole derivatives is profoundly influenced by the nature and placement of substituents on the indole ring. Both the electronic properties (electron-donating or electron-withdrawing) and the position of these substituents can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. ijpsjournal.com

The presence of a nitro group, an electron-withdrawing substituent, at various positions on the indole heterocycle has been shown to have a dramatic effect on receptor binding affinity and selectivity. For instance, in a study on melatoninergic subtype receptors, nitro substitution at the 4-position of the indole ring led to very high affinity and selectivity for the MT(3) binding sites. nih.gov In contrast, analogues with a nitro group at the 6- or 7-position lost MT(3) affinity but retained good affinity for MT(1) and MT(2) receptors. nih.gov This highlights the critical role of substituent position in determining biological targets.

Furthermore, the electronic character of substituents has been directly correlated with biological activity. Studies on the phytotoxicity of indole derivatives demonstrated that compounds with stronger electron-acceptor groups exhibited higher levels of phytotoxicity, while those with electron-donor groups showed lower activity. scirp.org This effect is thought to be related to the polarization of the N-H bond in the heterocyclic ring. scirp.org

The lipophilicity of the molecule, which is also influenced by substituents, plays a crucial role. For example, the addition of a fluorine atom can increase lipophilicity, potentially enhancing interactions with lipid membranes and proteins. In some cases, a linear relationship has been observed between increasing lipophilic character and biological activity. scirp.org

Structure-activity relationship (SAR) studies on various indole derivatives have provided further insights:

For a series of 1H-indole-2-carboxamides, a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position enhanced CB1 receptor allosteric modulator potency. nih.gov

In a study of celastrol-indole derivatives, the substitution pattern on the indole ring greatly influenced anti-proliferative activity, with a specific order of activity observed for different substituents at the 6-position (6-Cl > 6-Br > 6-Me > 6-F > 6-OCH3). nih.gov Interestingly, while C-5 substituted compounds were generally more cytotoxic, a C-6 substituted derivative showed potent activity against a human hepatocellular carcinoma cell line. nih.gov

These findings underscore the importance of carefully considering both the electronic nature and the precise location of substituents when designing new indole-based therapeutic agents.

Mechanistic Exploration of Diverse Biological Activities Associated with Indole Derivatives

Indole derivatives, including this compound, are recognized for a wide spectrum of biological activities. evitachem.com The mechanisms underlying these effects are varied and often depend on the specific substitution pattern of the indole scaffold.

Anti-inflammatory Mechanism Research (e.g., COX pathway modulation)

Indole derivatives have demonstrated significant anti-inflammatory effects. ijpsjournal.com One of the proposed mechanisms for this activity is the modulation of inflammatory pathways, which may involve the inhibition of pro-inflammatory cytokines or enzymes crucial to the inflammatory process. evitachem.com Some indole-containing compounds have shown potent inhibition of pro-inflammatory cytokines, making them promising candidates for further research as anti-inflammatory agents. nih.gov

Antimicrobial Action Mechanisms

The indole scaffold is a valuable framework in the development of antimicrobial agents. ijpsjournal.com The mechanisms of action for indole-based antibacterial compounds often involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes like DNA gyrase. ijpsjournal.com The presence of nitro groups on a pyrrole (B145914) ring, a component of the indole structure, has been shown to enhance antibacterial activity, possibly through a protonophoric effect and improved lipophilicity, leading to better interaction with bacterial membranes. nih.gov

Anticancer Activity at Cellular and Molecular Levels

Indole derivatives have exhibited potent anticancer activity through various cellular and molecular mechanisms. ijpsjournal.com These mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. ijpsjournal.com

For example, some indole derivatives have been found to induce G2/M phase arrest and apoptosis in cancer cells via the p53-MDM2 pathway. nih.gov The efficacy of these anticancer agents is often dependent on the nature and position of the substituents on the indole ring. ijpsjournal.com The electron-withdrawing nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to anticancer effects.

Antioxidant Mechanisms and Radical Scavenging Properties

Certain indole derivatives possess antioxidant properties, which are often linked to their ability to scavenge free radicals and protect cells from oxidative damage. nih.gov The indole ring itself, with its electron-rich nature, can participate in redox reactions. The lone pair of electrons on the nitrogen atom contributes to a conjugated system, enhancing the molecule's stability and reactivity, which can be relevant for antioxidant activity. nih.gov

Studies have shown that indole derivatives with a substituent at the C-3 position can protect human erythrocytes against oxidative hemolysis in vitro. nih.gov The antioxidant activity of some indole-imidazole hybrids is closely related to their structure, with compounds bearing electron-donating groups in the imidazole (B134444) ring showing the best inhibition of induced hemolysis. nih.gov

Indole Derivatives as Privileged Scaffolds in Molecular Recognition

The indole ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The versatility and biodiversity of heterocyclic structures like indole make them a common feature in many bioactive agents. nih.gov

The indole nucleus, a fusion of a pyrrole and a benzene (B151609) ring, provides a unique combination of aromaticity, hydrophobicity, and hydrogen-bonding capability. nih.gov The N-H group of the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions with biological macromolecules such as proteins and nucleic acids.

This ability to participate in various non-covalent interactions allows indole derivatives to effectively recognize and bind to the active sites of a wide range of enzymes and receptors. The introduction of an indole ring into other natural product structures has been shown to improve the biological activity of the resulting hybrid compound. nih.gov For instance, some indole-containing compounds act as mixed non-competitive enzyme inhibitors by binding to the aromatic amino acid side chains of the target protein. nih.gov

The adaptability of the indole scaffold, which allows for substitutions at multiple positions, enables the fine-tuning of its binding properties for specific targets. nih.gov This makes it a valuable building block for the synthesis of new bioactive and pharmaceutical compounds. nih.gov

Emerging Research Avenues and Prospective Applications of 3 Ethyl 5 Nitro 1h Indole

Advancements in Materials Science and Optoelectronic Applications

The unique molecular structure of 3-ethyl-5-nitro-1H-indole, characterized by an electron-donating ethyl group and an electron-withdrawing nitro group on the indole (B1671886) scaffold, makes it a compound of interest in materials science. evitachem.combldpharm.com These substituents can influence the electronic properties of the indole ring system, potentially leading to applications in organic electronics and optoelectronic devices. Research into related nitro-substituted indole derivatives has highlighted their potential use in the production of dyes and pigments due to their color properties. evitachem.com

The field of materials science is actively exploring organic compounds for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The suitability of a compound for these applications often depends on its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its ability to self-assemble into ordered structures.

While specific research on the optoelectronic applications of this compound is not extensively documented, the broader class of indole derivatives is under investigation. For instance, the steric bulk of substituents on the indole ring can limit aggregation in solution, which is a beneficial property for materials used in single-crystal X-ray studies and potentially for controlling morphology in thin films. The asymmetric substitution in some nitro-containing indoles has been leveraged in light-activated systems, suggesting a potential avenue for exploring the photophysical properties of this compound.

Future research in this area would likely involve the synthesis of polymers or oligomers incorporating the this compound moiety to study their charge transport properties and photoluminescence. The nitro group's electron-withdrawing nature could be exploited to tune the electron affinity of the resulting materials, which is a critical parameter in the design of n-type organic semiconductors.

Catalysis and Ligand Development for Asymmetric Synthesis

In the realm of catalysis, indole derivatives are valuable scaffolds for the development of ligands for asymmetric synthesis. The indole framework can be readily functionalized to create chiral environments around a metal center, enabling the stereoselective synthesis of complex molecules.

While direct applications of this compound in catalysis are still emerging, its structure presents several possibilities. The nitro group can be reduced to an amine, which can then be further functionalized to create bidentate or tridentate ligands. evitachem.com These ligands could coordinate with transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The development of new synthetic methodologies for functionalizing the indole ring at various positions is crucial for creating a diverse library of potential ligands. jst.go.jp For example, methods for selective C-H activation or cross-coupling reactions on the indole nucleus would allow for the introduction of various coordinating groups. The combination of a boron Lewis acid with nitriles has been shown to be an effective method for functionalization at the 3-position of indoles. jst.go.jp

The synthesis of indole alkaloids, a class of natural products with significant biological activity, often relies on sophisticated catalytic methods. aablocks.com The development of new catalysts based on novel indole scaffolds could provide more efficient and selective routes to these complex molecules.

Role in Agrochemical Development and Plant Physiology Studies

Indole derivatives play a significant role in agriculture and plant science. The parent compound, indole-3-acetic acid, is a natural plant hormone (auxin) that regulates various aspects of plant growth and development. This has spurred interest in synthetic indole derivatives as potential agrochemicals, including herbicides, fungicides, and plant growth regulators. biosynth.com

The specific role of this compound in this field is an area of active investigation. The presence of the nitro group could impart specific biological activities. Nitroaromatic compounds are known to have a wide range of bioactivities, and their effects on plant physiology are a subject of study.

Development of Novel Reaction Methodologies for Complex Indole Architectures

The synthesis of complex molecules containing the indole core is a central theme in organic chemistry. rsc.org The development of new reaction methodologies that allow for the efficient and selective construction of these architectures is of paramount importance. This compound can serve as a valuable starting material or intermediate in the development of such methods.

The reactivity of the indole ring, with its electron-rich nature, makes it susceptible to electrophilic substitution, primarily at the C3 position. evitachem.com However, the presence of the nitro group at the C5 position deactivates the benzene (B151609) ring towards electrophilic attack and can direct substitution to other positions. This interplay of activating and deactivating groups presents both challenges and opportunities for synthetic chemists.

Recent advancements in synthetic methodology have focused on transition-metal-catalyzed cross-coupling reactions, C-H activation, and cycloaddition reactions to build complex indole-containing frameworks. For example, the Fischer indole synthesis remains a classic and versatile method for constructing the indole ring itself. evitachem.com Novel variations and improvements to these established reactions, as well as the discovery of entirely new transformations, are constantly being sought.

The development of methods for the late-stage functionalization of complex indole derivatives is also a significant area of research. This would allow for the rapid diversification of lead compounds in drug discovery programs. The unique electronic and steric properties of this compound make it an interesting substrate for exploring the scope and limitations of new synthetic methods.

Synergistic Approaches Combining Computational and Experimental Chemistry

The integration of computational chemistry with experimental synthesis and testing has become an indispensable tool in modern chemical research. This synergistic approach can accelerate the discovery and development of new molecules with desired properties.

In the context of this compound, computational methods can be employed to predict its physicochemical properties, such as its electronic structure, reactivity, and potential biological activity. nih.gov For example, density functional theory (DFT) calculations can be used to determine the HOMO and LUMO energy levels, which are relevant for its potential applications in materials science. Molecular docking simulations can be used to predict how the molecule might interact with biological targets, guiding the design of new therapeutic agents.

Experimental chemists can then synthesize the most promising candidates identified through computational screening and evaluate their properties. This iterative cycle of design, synthesis, and testing can significantly reduce the time and resources required to achieve a research goal. For instance, computational studies can help in understanding the reaction mechanisms of novel transformations involving indole derivatives, leading to the optimization of reaction conditions.

Exploration of Multi-Targeting Strategies in Chemical Biology

The concept of "one drug, one target" has been the traditional paradigm in drug discovery. However, there is a growing recognition that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. This has led to the development of multi-targeting strategies, where a single molecule is designed to interact with multiple biological targets simultaneously. mdpi.comrsc.org

Indole derivatives, with their versatile and privileged structure, are well-suited for the design of multi-target ligands. mdpi.com The indole scaffold can be decorated with different functional groups to interact with various binding sites on different proteins.

While specific multi-targeting applications of this compound have not been extensively reported, its structure provides a starting point for such endeavors. The nitro group can be a key pharmacophore or can be modified to introduce other functionalities. For example, derivatives of 5-nitroindole (B16589) have been investigated as binders for G-quadruplex DNA, a non-canonical DNA structure implicated in cancer. d-nb.info By combining this property with the ability to inhibit a key enzyme, a multi-targeting anticancer agent could potentially be developed.

The design of such molecules requires a deep understanding of the structure-activity relationships for each target and the ability to balance the potencies at multiple targets. This is a challenging but potentially rewarding area of research in chemical biology.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical discovery. plos.orgacs.org These powerful tools can be used to analyze large datasets, identify patterns, and make predictions, thereby accelerating the design and synthesis of new molecules.

In the context of this compound, AI and ML can be applied in several ways. For example, generative models can be used to design novel indole derivatives with optimized properties, such as improved binding affinity to a specific target or enhanced material characteristics. acs.org Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure.

Furthermore, AI can be used to predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes. This can be particularly useful for the synthesis of complex indole architectures. The integration of AI with automated synthesis platforms could eventually lead to the autonomous discovery and creation of new molecules.

The successful application of AI and ML in chemical discovery relies on the availability of large and high-quality datasets. Therefore, the systematic synthesis and characterization of compounds like this compound and its derivatives are crucial for building the necessary data infrastructure.

Q & A

Q. Table 1: Comparison of Synthetic Routes

Q. Table 2: Characteristic NMR Peaks

| Proton Position | ¹H NMR (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| C3-Ethyl (CH₃) | 1.2–1.4 | Triplet | |

| C3-Ethyl (CH₂) | 2.6–3.0 | Quartet | |

| C5-Nitro Adjacent | 7.8–8.2 | Singlet |

Ethical and Data Handling Considerations

- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data. Use repositories like Cambridge Structural Database (CSD) for X-ray data .

- Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods during nitration due to corrosive reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.